2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetic acid
Overview
Description
2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetic acid is a chemical compound with the molecular formula C10H10F2O4 It is characterized by the presence of both difluoromethoxy and methoxy groups attached to a phenyl ring, which is further connected to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of difluoromethylation reactions, which are known for their ability to introduce difluoromethoxy groups into aromatic compounds . The reaction conditions often include the use of specific reagents such as difluoromethylating agents and catalysts to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, which are optimized for high yield and efficiency. These processes often utilize advanced catalytic systems and continuous flow reactors to ensure consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while substitution reactions can produce a wide range of substituted aromatic compounds .
Scientific Research Applications
2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetic acid has several scientific research applications, including:
Biology: The compound is used in biochemical studies to investigate the effects of difluoromethoxy and methoxy groups on biological systems.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetic acid involves its interaction with specific molecular targets and pathways. The difluoromethoxy and methoxy groups can influence the compound’s binding affinity and selectivity towards these targets, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetic acid include other difluoromethoxylated and methoxylated aromatic compounds, such as:
- 3-(Difluoromethoxy)phenylacetic acid
- 4-(Difluoromethoxy)benzoic acid
- 2-(Difluoromethoxy)benzaldehyde
Uniqueness
What sets this compound apart from these similar compounds is the specific combination of difluoromethoxy and methoxy groups on the phenyl ring, which can result in unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-[3-(difluoromethoxy)-4-methoxyphenyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O4/c1-15-7-3-2-6(5-9(13)14)4-8(7)16-10(11)12/h2-4,10H,5H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZDJCZBUQYJRKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)O)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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